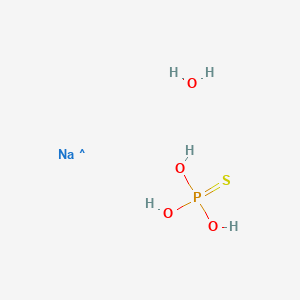
Phosphorothioic acid,trisodium salt, dodecahydrate (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium thiophosphate hydrate: is a chemical compound with the formula Na₃PO₃S·xH₂O. This compound is typically found in a crystalline form and is known for its various applications in analytical chemistry, pharmaceuticals, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium thiophosphate hydrate can be synthesized through the reaction of sodium hydroxide with phosphorus pentasulfide in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, sodium thiophosphate hydrate is produced by reacting sodium carbonate with phosphorus pentasulfide, followed by crystallization from the aqueous solution. The process involves careful control of reaction parameters to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Sodium thiophosphate hydrate can undergo oxidation reactions to form various sulfur-containing compounds.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the thiophosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfur dioxide and phosphoric acid derivatives.
Reduction: Phosphine and related compounds.
Substitution: Alkyl thiophosphates and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Sodium thiophosphate hydrate is used in the synthesis of various organophosphorus compounds and as a reagent in analytical chemistry for titration purposes .
Biology: In biological research, it is utilized as an anionic surfactant to assist in the dispersion of biological samples and as an antidote to cyanide poisoning .
Medicine: The compound finds applications in pharmaceutical formulations to enhance the solubility and stability of active ingredients .
Industry: Industrially, sodium thiophosphate hydrate is used in gold extraction processes, dechlorination of tap water, and maintenance of chlorine levels in swimming pools and aquaria .
Mecanismo De Acción
The mechanism by which sodium thiophosphate hydrate exerts its effects involves its ability to interact with various molecular targets. For instance, in cyanide poisoning, it acts by converting cyanide to thiocyanate, which is less toxic and can be excreted by the body. The compound’s surfactant properties enable it to reduce surface tension, aiding in the dispersion of particles in solutions .
Comparación Con Compuestos Similares
Sodium thiosulfate: Used in similar applications such as dechlorination and gold extraction.
Sodium sulfite: Another compound used for dechlorination and as a preservative.
Sodium phosphate: Commonly used in pharmaceuticals and food industry.
Uniqueness: Sodium thiophosphate hydrate is unique due to its specific combination of phosphorus and sulfur, which imparts distinct chemical properties and reactivity. Its ability to act as both a reducing and oxidizing agent, along with its surfactant properties, makes it versatile in various applications .
Propiedades
Fórmula molecular |
H5NaO4PS |
|---|---|
Peso molecular |
155.07 g/mol |
InChI |
InChI=1S/Na.H3O3PS.H2O/c;1-4(2,3)5;/h;(H3,1,2,3,5);1H2 |
Clave InChI |
BBHHOEPBXMMGNW-UHFFFAOYSA-N |
SMILES canónico |
O.OP(=S)(O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-[3-[7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]acetamide](/img/structure/B12349177.png)

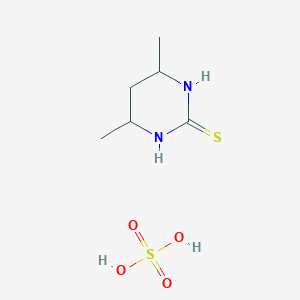
![N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12349200.png)
![(S)-[(RuCl(SEGPHOS))2(mu-Cl)3][NH2Me2]](/img/structure/B12349208.png)
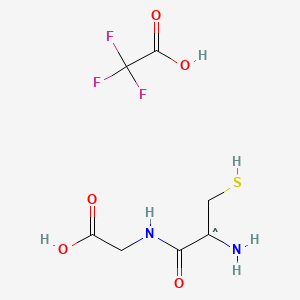
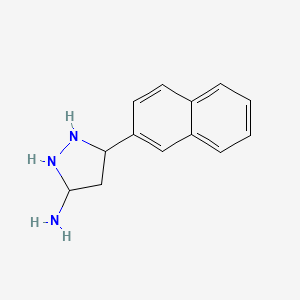
![N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B12349236.png)
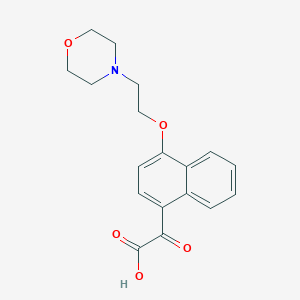
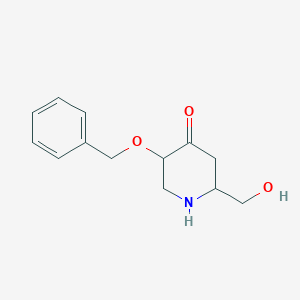
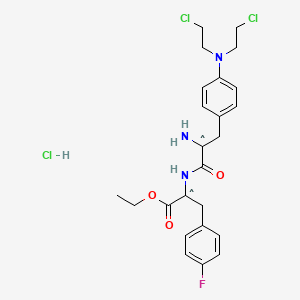
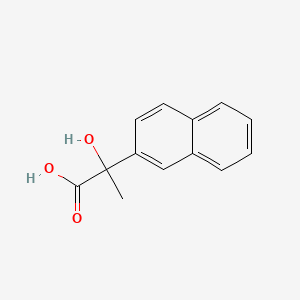
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349256.png)

